Isobutyl 4-(4-bromophenyl)piperazine-1-carboxylate
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Overview
Description
Isobutyl 4-(4-bromophenyl)piperazine-1-carboxylate is a heterocyclic organic compound with the molecular formula C15H21BrN2O2 It is characterized by the presence of a piperazine ring substituted with a bromophenyl group and an isobutyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isobutyl 4-(4-bromophenyl)piperazine-1-carboxylate typically involves the reaction of 4-bromophenylpiperazine with isobutyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Isobutyl 4-(4-bromophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products with different substituents on the phenyl ring.
Oxidation: Bromophenyl derivatives with altered oxidation states.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Hydrolysis: 4-(4-bromophenyl)piperazine-1-carboxylic acid and isobutanol.
Scientific Research Applications
Isobutyl 4-(4-bromophenyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of isobutyl 4-(4-bromophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-bromophenyl)piperazine: Lacks the isobutyl ester group.
tert-Butyl 4-(4-bromobenzyl)piperazine-1-carboxylate: Contains a tert-butyl group instead of an isobutyl group.
1-Boc-piperazine: Contains a tert-butyl carbamate group instead of a bromophenyl group.
Uniqueness
Isobutyl 4-(4-bromophenyl)piperazine-1-carboxylate is unique due to the combination of the bromophenyl group and the isobutyl ester, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2-methylpropyl 4-(4-bromophenyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2/c1-12(2)11-20-15(19)18-9-7-17(8-10-18)14-5-3-13(16)4-6-14/h3-6,12H,7-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STCUMJNOSLPXDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)N1CCN(CC1)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681471 |
Source
|
Record name | 2-Methylpropyl 4-(4-bromophenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1226808-71-4 |
Source
|
Record name | 2-Methylpropyl 4-(4-bromophenyl)-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1226808-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylpropyl 4-(4-bromophenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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